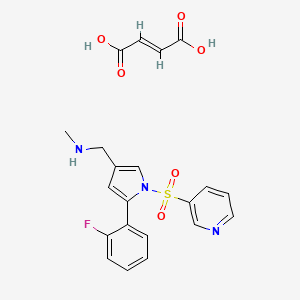
TGR5-agonist-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TGR5-agonist-17 is a novel Potent Agonist of TGR5 Receptor.
Wissenschaftliche Forschungsanwendungen
TGR5 Agonist Potency and Therapeutic Potential
TGR5 agonists, including TGR5-agonist-17, show significant promise as potential therapeutics for conditions such as type 2 diabetes, obesity, and inflammatory bowel disease. Modifications to the acid moiety of chenodeoxycholic acid derivatives, including methylation, have been found to substantially increase TGR5 agonist potency, with TGR5-agonist-17 being identified as a particularly potent example (Nakhi et al., 2019).
TGR5 in Glucose Homeostasis
TGR5 activation in brown adipose tissue and muscle triggers an increase in energy expenditure and improves glucose tolerance in obese mice. TGR5 signaling induces intestinal glucagon-like peptide-1 (GLP-1) release, leading to improved liver and pancreatic function and enhanced glucose tolerance (Thomas et al., 2009).
TGR5 in Gallbladder Function
TGR5 also plays a role in gallbladder function. It is highly expressed in the gallbladder, where it stimulates the filling of the gallbladder with bile. This effect is independent of fibroblast growth factor 15 and involves TGR5 activation increasing cAMP concentrations and causing smooth muscle relaxation (Li et al., 2011).
TGR5 Agonist Structural Modeling
Understanding the structural conformation and mechanism of action of TGR5 agonists is crucial for drug development. Structural modeling and simulations provide insights into the stability of TGR5 in a lipid bilayer and the binding mechanism of selective TGR5 agonists, aiding in the development of novel potent agonists (Sindhu & Srinivasan, 2015).
Discovery and Optimization of TGR5 Agonists
The discovery and optimization of small molecule TGR5 agonists, such as tetrahydropyrido[4,3-d]pyrimidine amides, demonstrate the potential for orally bioavailable agonists suitable for systemic TGR5 agonism, which could be beneficial for the treatment of diabetes and metabolic syndrome (Piotrowski et al., 2013).
Eigenschaften
Produktname |
TGR5-agonist-17 |
|---|---|
Molekularformel |
C27H44N2O3 |
Molekulargewicht |
444.66 |
IUPAC-Name |
(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-Methoxy-10,13-dimethyl-17-((R)-4-(5-methyl-1,3,4-oxadiazol-2-yl)butan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44N2O3/c1-16(6-9-24-29-28-17(2)32-24)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(30)14-18(26)15-23(25)31-5/h16,18-23,25,30H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23-,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
UJABFABSMJVZPP-OSFGXRAKSA-N |
SMILES |
O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@@H](CCC5=NN=C(C)O5)C)CC[C@@]4([H])[C@]3([H])[C@H](OC)C[C@]2([H])C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TGR5-agonist-17 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)
